

# How to handle over-curve samples with internal standard calibration

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## Compound of Interest

Compound Name: Bis(1-chloro-2-propyl) phosphate-  
d12

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## Technical Support Center: Internal Standard Calibration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle common issues encountered during experiments involving internal standard calibration, with a specific focus on managing over-curve samples.

## Frequently Asked Questions (FAQs)

**Q1:** What is an internal standard (IS) and why is it used?

An internal standard is a compound of known concentration that is added to all calibration standards, quality controls, and unknown samples before sample processing and analysis.<sup>[1]</sup> <sup>[2]</sup> Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.<sup>[1]</sup><sup>[3]</sup> By calculating the ratio of the analyte signal to the internal standard signal, the method can correct for potential sample loss, injection volume variability, and instrument drift, thereby improving the precision and accuracy of the results.<sup>[2]</sup><sup>[4]</sup><sup>[5]</sup>

**Q2:** What does it mean for a sample to be "over-curve"?

An "over-curve" sample is one where the concentration of the analyte is higher than the highest concentration of the calibration standards used to create the calibration curve.<sup>[4]</sup> It is not good analytical practice to report concentrations that are extrapolated beyond the calibrated range because the response of the analytical instrument may not be linear at these higher concentrations.<sup>[4]</sup> This can lead to inaccurate and unreliable results.

**Q3: Why can't I simply dilute an over-curve sample with a solvent after adding the internal standard, similar to the external standard method?**

With an internal standard calibration, the quantitation is based on the ratio of the analyte's response to the internal standard's response.<sup>[5]</sup> If you dilute the sample after the internal standard has been added, you dilute both the analyte and the internal standard by the same factor.<sup>[4]</sup> Consequently, the ratio of their responses remains unchanged, and the sample will still appear to be over-curve.<sup>[4][6]</sup> This is a key difference from the external standard method, where simple dilution of the final extract is a valid approach.<sup>[4]</sup>

## Troubleshooting Guides

### **Issue: A sample is identified as being over the upper limit of the calibration curve.**

This guide outlines the appropriate steps to take when a sample's analyte concentration exceeds the calibrated range.

#### Step 1: Initial Identification

- Confirm that the sample response is indeed above the highest calibrator.
- Do not extrapolate beyond the calibration curve to determine the concentration, as this can lead to significant errors.<sup>[4]</sup>

#### Step 2: Re-analysis Strategy

There are two primary methods to bring the sample concentration within the calibrated range. The chosen method should be validated to ensure accuracy.

- Method A: Dilution of the Sample Before Adding the Internal Standard.

- Method B: Increasing the Internal Standard Concentration.

#### Step 3: Execution of Re-analysis

The following table summarizes the experimental protocols for each method.

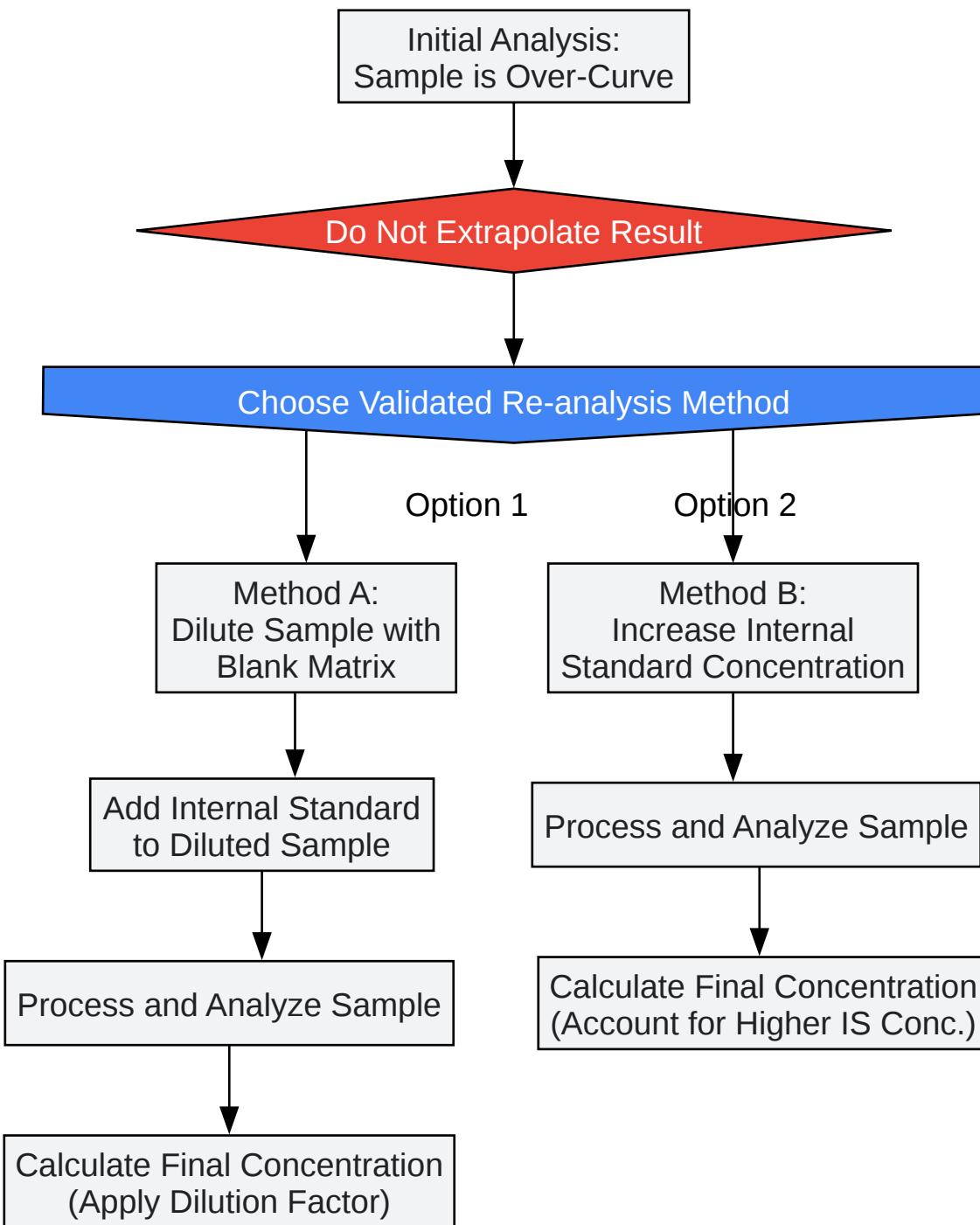
Method	Experimental Protocol
A: Pre-Dilution	<ol style="list-style-type: none"><li>Take a known aliquot of the original, undiluted sample.</li><li>Dilute this aliquot with a blank matrix (the same matrix as the calibration standards). The dilution factor should be chosen to bring the expected analyte concentration into the upper half of the calibration curve.</li><li>Add the internal standard to the diluted sample at the same concentration used for the calibration standards and other samples.</li><li>Process and analyze the diluted sample.</li><li>Multiply the final calculated concentration by the dilution factor to obtain the original sample concentration.</li></ol>
B: Adjusting IS Concentration	<ol style="list-style-type: none"><li>Take a known aliquot of the original, undiluted sample.</li><li>Add a higher, known concentration of the internal standard. For example, to achieve a two-fold dilution effect on the analyte-to-IS ratio, you could double the concentration of the internal standard added.</li><li>Process and analyze the sample.</li><li>The analyte-to-IS ratio will now be within the calibration range. The calculation of the final concentration must account for the higher concentration of the internal standard used.</li></ol>

#### Step 4: Validation

It is crucial to have a validated procedure for handling over-curve samples. During method validation, you should prepare samples with known over-curve concentrations and process

them using your chosen dilution strategy to demonstrate that the method yields accurate and precise results.<sup>[4]</sup>

## Workflow for Handling Over-Curve Samples

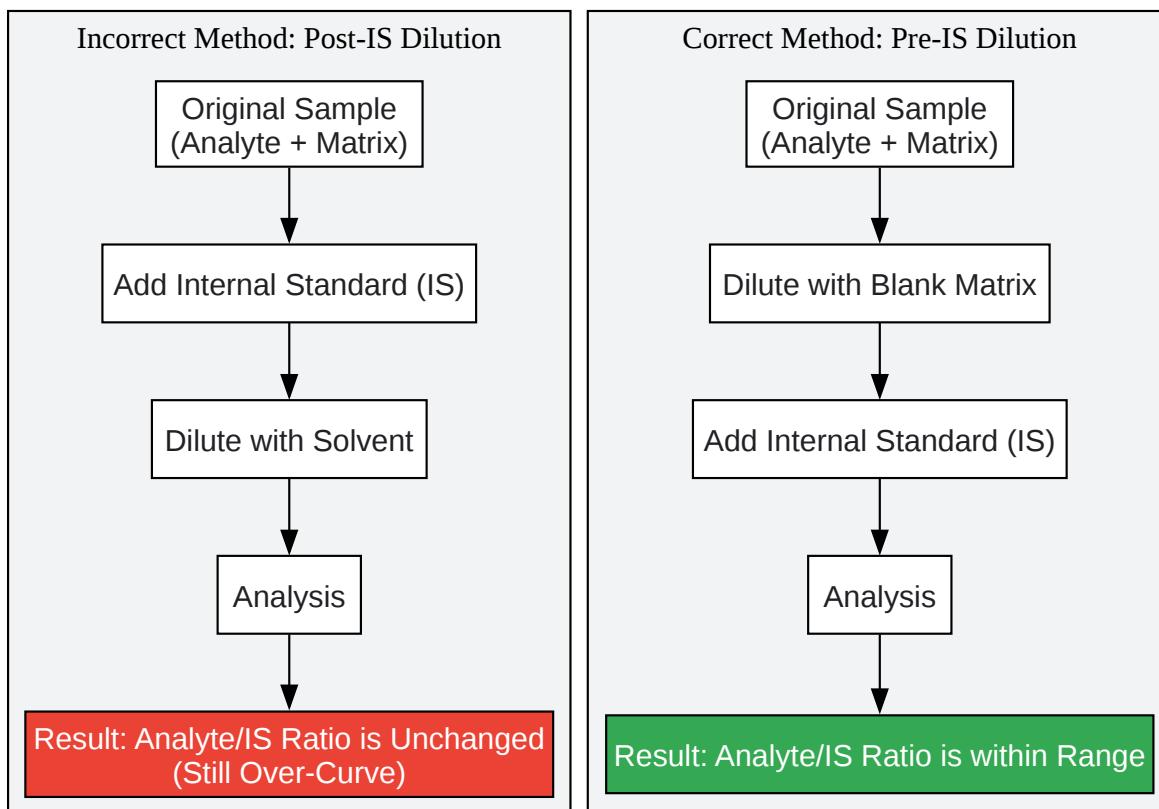


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Workflow for handling over-curve samples.

## Logical Relationship of Dilution and Internal Standard Addition

The following diagram illustrates why post-IS dilution is ineffective and pre-IS dilution is the correct approach.



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Comparison of correct and incorrect dilution methods.

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